molecular formula C16H18N6O2 B3731078 8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B3731078
M. Wt: 326.35 g/mol
InChI Key: OYZUHWZNUFEFKY-UHFFFAOYSA-N
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Description

“8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, morpholine, and various reagents to introduce the methyl and other functional groups. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a][1,3,5]triazinones: A class of compounds with similar core structures but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring, known for their diverse biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring, widely studied for their chemical and biological properties.

Uniqueness

“8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its uniqueness lies in its potential to interact with multiple molecular targets and its versatility in various applications.

Properties

IUPAC Name

8-methyl-2-morpholin-4-yl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-11-10-13(23)22-14(12-4-2-3-5-17-12)19-15(20-16(22)18-11)21-6-8-24-9-7-21/h2-5,10,14H,6-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUHWZNUFEFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 2
Reactant of Route 2
8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 3
Reactant of Route 3
8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 4
Reactant of Route 4
8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 5
Reactant of Route 5
8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 6
Reactant of Route 6
8-methyl-2-(morpholin-4-yl)-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

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